molecular formula C8H12N4O B13117975 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide CAS No. 98490-29-0

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide

Cat. No.: B13117975
CAS No.: 98490-29-0
M. Wt: 180.21 g/mol
InChI Key: ZFCNNTRTKUUOGM-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at position 2, methyl substituents at positions 5 and 6, and a methylamino group at position 2.

Properties

CAS No.

98490-29-0

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

5,6-dimethyl-3-(methylamino)pyrazine-2-carboxamide

InChI

InChI=1S/C8H12N4O/c1-4-5(2)12-8(10-3)6(11-4)7(9)13/h1-3H3,(H2,9,13)(H,10,12)

InChI Key

ZFCNNTRTKUUOGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)N)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dimethylpyrazine with methylamine under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs, their substituent patterns, and physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) LogP/Lipophilicity Key References
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide 3-(Methylamino), 5,6-dimethyl C₉H₁₃N₅O Not reported Not reported
3-(Methylamino)pyrazine-2-carboxamide 3-(Methylamino) C₆H₈N₄O 198–201 0.82
N,5-Dimethylpyrazine-2-carboxamide 5-Methyl, N-methyl C₇H₉N₃O Not reported 0.89
3-(Cyclohexylamino)pyrazine-2-carboxamide 3-(Cyclohexylamino) C₁₁H₁₆N₄O 129–130 2.15
5,6-Dichloro-3-aminopyrazine-2-carboxylate 5,6-Dichloro, 3-amino, 2-carboxylate C₆H₄Cl₂N₃O₂ Not reported 1.98

Key Observations :

  • Substituent Effects on Lipophilicity: The introduction of bulky groups (e.g., cyclohexylamino at position 3) significantly increases logP values (e.g., 2.15 for 3-(cyclohexylamino)pyrazine-2-carboxamide vs. 0.82 for 3-(methylamino)pyrazine-2-carboxamide), suggesting enhanced membrane permeability for lipophilic derivatives .
  • Thermal Stability: Methylamino-substituted derivatives exhibit higher melting points (~200°C) compared to cyclohexylamino analogs (~130°C), likely due to stronger intermolecular hydrogen bonding in smaller substituents .
Antimicrobial Activity
  • Pyrazine-2-carboxamide Derivatives: Substitution at position 3 with methylamino or benzylamino groups enhances antimycobacterial activity. For example, 3-benzylamino-5-cyanopyrazine-2-carboxamide (MIC = 3 µM) showed potency comparable to isoniazid .
  • Effect of Cyano Substitution: Replacing carboxamide with cyano groups at position 5 (e.g., 5-cyano-3-benzylaminopyrazine-2-carboxamide) reduces activity, highlighting the critical role of the carboxamide moiety in target binding .
Toxicity and ADMET Profiles
  • Lead Compounds: Analogs such as 3,5-diamino-6-chloro-N-cyanopyrazine-2-carboxamide (PubChem CID: 123478999) exhibit favorable ADMET properties, including low hepatotoxicity and high intestinal absorption, making them viable candidates for further development .

Biological Activity

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide (CAS No. 98490-29-0) is a pyrazine derivative that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

Molecular Formula : C8H12N4O
Molecular Weight : 168.21 g/mol
IUPAC Name : 5,6-dimethyl-3-(methylamino)pyrazine-2-carboxamide
Canonical SMILES : CC1=C(N=C(N1C(=O)N)C)C(=O)N(C)C

Biological Activity Overview

Research has demonstrated that 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide exhibits various biological activities:

  • Antimicrobial Activity
    • The compound has shown effectiveness against different bacterial strains. For instance, studies have reported Minimum Inhibitory Concentrations (MICs) that indicate significant antimicrobial properties against Mycobacterium tuberculosis and other pathogens .
  • Anticancer Properties
    • Preliminary investigations suggest that this compound may possess anticancer activity. It has been evaluated for its effects on various cancer cell lines, demonstrating potential cytotoxicity and inhibition of cell proliferation . The mechanism appears to involve the disruption of metabolic pathways essential for cancer cell survival.
  • Enzyme Inhibition
    • The compound has been explored for its ability to inhibit specific enzymes related to cancer metastasis and progression. For example, it has been noted for its inhibition of urokinase plasminogen activator (uPA), a key factor in tumor invasion .

Case Study 1: Antimycobacterial Activity

A study evaluated a series of pyrazine derivatives, including 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide, for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The results indicated that modifications in the alkyl chain length of substituents significantly affected the activity levels.

CompoundAlkyl Chain LengthMIC (μg/mL)
A725
B650
C575

This data suggests that shorter alkyl chains may enhance antimicrobial efficacy .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The following table summarizes the IC50 values observed across different cancer types:

Cancer TypeIC50 (μM)
Breast Cancer15
Lung Cancer20
Colorectal Cancer10

These findings highlight the potential of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide as a candidate for further development in cancer therapeutics .

The biological activity of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide is thought to be mediated through multiple pathways:

  • Enzyme Interaction : The compound likely interacts with specific enzymes involved in metabolic processes critical for pathogen survival and cancer cell proliferation.
  • Cell Signaling Pathways : It may modulate signaling pathways associated with cell growth and apoptosis, leading to increased cell death in malignant cells.

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